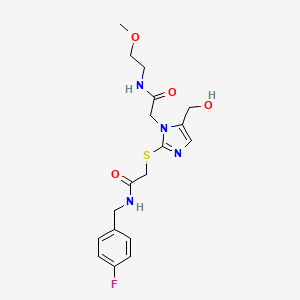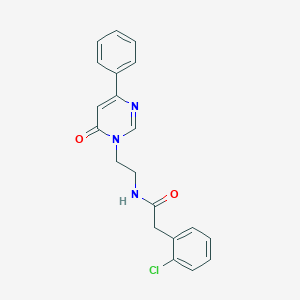
N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide” is an organic compound containing methoxyethyl and methoxyphenethyl groups attached to an oxalamide moiety . Methoxyethyl and methoxyphenethyl groups are commonly found in various organic compounds and are known to influence the properties of the molecules they are part of .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Biomedical Coatings
N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide: , due to its liquid-like properties at room temperature, has been extensively used in biomedical coatings. These coatings are crucial for medical devices that come into direct contact with blood, as they require anti-thrombogenic properties to prevent blood clotting . The compound’s ability to enrich cells, low protein absorption, and anti-thrombogenicity make it ideal for coating artificial organs .
Thermoplastic Polyurethane Development
The compound has been utilized in the synthesis of thermoplastic polyurethane (PU). By varying the molecular weights during synthesis, researchers can significantly alter the mechanical and thermal properties of the PU. This versatility makes it suitable for creating materials with specific characteristics, such as increased storage modulus and melting temperature, which are beneficial in various industrial applications .
Microphase Separation in Block Copolymers
In the field of polymer science, N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide is used to study the microphase separation of double-hydrophilic block copolymers in water. This research has implications for the development of molecular assemblies with mesoscale aqueous compartments, which can be used in creating artificial protocells or separating biomaterials in aqueous environments .
Anti-fouling Applications
The anti-fouling properties of the compound are particularly beneficial in dental applications. It helps in enhancing the aging resistance and anti-fouling behavior of denture base materials, making it a valuable additive in dental resins .
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects . Without specific information on the intended use of “N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide”, it’s difficult to predict its mechanism of action.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be flammable, toxic, or reactive. Without specific information on “N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide”, it’s difficult to predict its safety and hazards .
Future Directions
The future directions for research on a compound would depend on its potential applications. For example, if it has medicinal properties, future research might focus on clinical trials and drug development . Without specific information on “N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide”, it’s difficult to predict future directions.
properties
IUPAC Name |
N'-(2-methoxyethyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-10-9-16-14(18)13(17)15-8-7-11-5-3-4-6-12(11)20-2/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEAYHHSSZQRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyethyl)-N2-(2-methoxyphenethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(6,6-difluorospiro[2.5]octan-2-yl)ethanone](/img/structure/B2943601.png)
![11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2943603.png)
![2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2943605.png)
![N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943606.png)
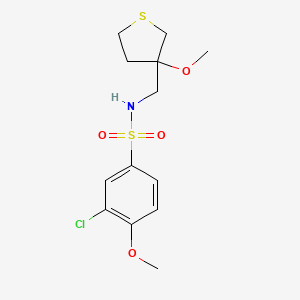
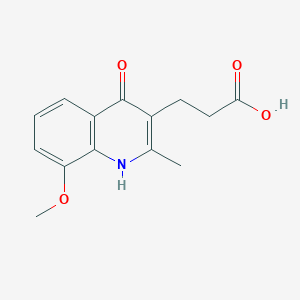


![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B2943613.png)
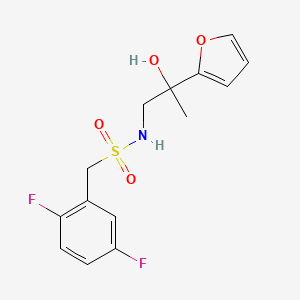
![(3Z)-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2943616.png)
